N-(3-methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-15-5-3-4-13(10-15)11-20-18(23)17-12-27-19(22-17)21-14-6-8-16(9-7-14)28(2,24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKKFXYRONXRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, also known by its CAS number 1170884-51-1, is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 417.5 g/mol
- Key Functional Groups : Thiazole ring, methoxy group, methylsulfonyl group, and carboxamide.
Structural Representation
| Component | Description |
|---|---|
| Thiazole Ring | Core structure contributing to biological activity |
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Methylsulfonyl Group | Potentially influences pharmacodynamics |
| Carboxamide | Important for binding interactions |
Preliminary studies suggest that compounds similar to this compound exert their anticancer effects primarily through the inhibition of tubulin polymerization , a critical process in cell division. This mechanism disrupts the mitotic spindle formation, leading to apoptosis in cancer cells .
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to the compound's activity:
| Study Focus | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antiproliferative Activity | A549 (Lung Cancer) | 0.124 | Comparable efficacy to standard drugs |
| Antiproliferative Activity | MCF7 (Breast Cancer) | 1.61 | Significant growth inhibition observed |
| Mechanism of Action | Various | N/A | Inhibition of tubulin polymerization |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the thiazole and phenyl rings significantly influence biological activity. For instance:
- Electron-Donating Groups : The presence of methyl groups on the phenyl ring increases cytotoxicity.
- Substitutions on Thiazole : Variations in substituents can enhance or diminish activity, indicating a delicate balance between structural features and biological outcomes .
Case Studies and Research Findings
- In Vitro Studies : A series of experiments demonstrated that thiazole derivatives, including this compound, showed potent activity against melanoma and prostate cancer cell lines. The IC50 values were significantly lower than those of existing treatments, suggesting a promising therapeutic window .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its specificity and reduce off-target effects .
- Clinical Implications : Given its promising preclinical results, further investigation into pharmacokinetics and toxicity profiles is warranted to evaluate its potential for clinical application in oncology settings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-(3-methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, as effective antimicrobial agents. Thiazole compounds have demonstrated notable activity against various strains of bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA).
- Case Study : A study reported that a related thiazole derivative exhibited bactericidal activity comparable to that of vancomycin against MSSA and MRSA, indicating the importance of structural modifications in enhancing antimicrobial efficacy .
- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are critical for bacterial survival.
Anticancer Properties
This compound has also been evaluated for its anticancer properties. Thiazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results.
Key Findings:
- Selectivity : Compounds with specific substitutions on the thiazole ring demonstrated strong selectivity against cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) .
- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For instance, certain thiazole derivatives were found to activate caspase pathways leading to programmed cell death .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has garnered attention in recent years. This compound has been explored in models for seizure activity.
- Research Insights : In a picrotoxin-induced convulsion model, thiazole compounds exhibited significant anticonvulsant effects, suggesting their potential use in treating epilepsy .
- Comparative Efficacy : The efficacy of these compounds was compared to standard anticonvulsants, revealing favorable outcomes in terms of seizure control and safety profiles.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications at various positions on the thiazole ring can significantly influence biological activity.
Comparison with Similar Compounds
Position and Nature of Aromatic Substituents
- Compound 29 () : Contains a 3,4,5-trimethoxybenzamido group and a 4-azidobenzoylphenyl substituent. The trimethoxy group enhances solubility compared to the single methoxy in the target compound, but the azide group introduces instability risks .
- Compound 4a (): A dihydrothiazole with 3,4,5-trimethoxyphenyl and phenyl groups.
- 2-[(4-Chlorophenyl)Methyl]-N-[(4-Methoxyphenyl)Methyl]-1,3-Thiazole-4-Carboxamide () : Substitutes the target’s methylsulfonyl with a chloro group and uses a 4-methoxybenzyl instead of 3-methoxybenzyl. The chloro group increases electronegativity, while the para-methoxy position may reduce steric hindrance compared to meta-substitution .
Sulfonyl vs. Sulfonamide Groups
- N-(4-Methoxyphenyl)Benzenesulfonamide () : A benzenesulfonamide derivative with a 4-methoxyphenyl group. The sulfonamide group (SO₂NH) is less electron-withdrawing than the target’s methylsulfonyl (SO₂CH₃), which may reduce binding affinity in enzyme inhibition .
- Compounds 7–9 () : Triazole-thiones with phenylsulfonyl groups. The sulfonyl group here participates in tautomeric equilibria, unlike the static methylsulfonyl in the target compound, which could influence redox properties .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Comparable Thiazole Derivatives
*Calculated based on molecular formula.
Anticancer Activity
Enzyme Inhibition
- Compound 13e () inhibits CYP3A4 via hydrophobic interactions with the trimethoxyphenyl group.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use of carbodiimide reagents (e.g., EDCI) with HOBt for activating carboxylic acid intermediates .
- Thiazole ring formation : Cyclization of thioamide precursors with α-halo ketones under reflux in ethanol or acetonitrile .
- Purification : Column chromatography (e.g., n-hexane/ethyl acetate) or preparative TLC for isolating intermediates .
| Key Reaction Parameters | Example Conditions | Yield Range |
|---|---|---|
| Amidation (EDCI/HOBt) | CH₂Cl₂, RT, 12–24 hr | 45–75% |
| Thiazole cyclization | Reflux in EtOH, 3 hr | 34–89% |
| Purification | n-hexane/EtOAc (50:50) | Purity >95% |
Optimizing stoichiometry (1.1–1.5 eq of reagents) and solvent polarity improves yields .
Q. How is structural confirmation performed for this compound and its intermediates?
Methodological Answer:
- 1H/13C NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), methylsulfonyl (δ 3.1–3.3 ppm), and thiazole protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 371.1 [M+H]+ for thiazole derivatives) .
- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water gradients) .
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities, requiring repeated purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Modify the methoxybenzyl or methylsulfonyl groups to alter lipophilicity or hydrogen-bonding capacity. For example:
| Substituent Change | Observed Effect | Reference |
|---|---|---|
| Methoxy → Trifluoromethoxy | Increased CYP3A4 inhibition | |
| Methylsulfonyl → Sulfonamide | Enhanced antibacterial activity |
- Biological Assays : Use enzyme inhibition (e.g., CYP3A4 IC₅₀) or cell viability assays (e.g., MTT for anticancer screening) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. How can contradictory biological data across studies be resolved?
Methodological Answer: Discrepancies often stem from:
- Assay Conditions : Varying pH, temperature, or solvent (DMSO concentration) affects compound solubility and activity .
- Purity : Impurities >5% (e.g., unreacted intermediates) may skew results; validate with HPLC-MS .
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to confirm target specificity .
Reproduce experiments under standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to enhance oral bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Deuterium Labeling : Replace labile hydrogens (e.g., methyl groups) to slow CYP450-mediated degradation .
Data Analysis and Validation
Q. How are analytical method parameters validated for this compound?
Methodological Answer:
- Linearity : Calibration curves (0.1–100 µg/mL) with R² > 0.99 for HPLC .
- LOQ/LOD : Limit of quantification ≤1 µg/mL via signal-to-noise ratios .
- Forced Degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions to assess stability .
| Stress Condition | Degradation Products |
|---|---|
| Acidic (0.1M HCl) | Hydrolyzed amide |
| Oxidative (H₂O₂) | Sulfoxide derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
